(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid

Description

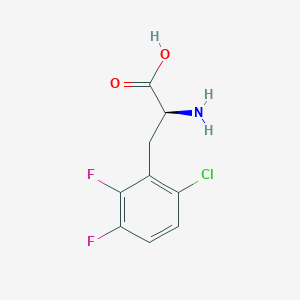

(2S)-2-Amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid is a chiral amino acid derivative featuring a halogenated aromatic ring. Its structure consists of a propanoic acid backbone with an (S)-configured amino group at the second carbon and a 6-chloro-2,3-difluorophenyl substituent at the third carbon. The compound’s unique halogenation pattern (Cl at position 6 and F at positions 2 and 3 of the phenyl ring) imparts distinct electronic and steric properties, making it relevant in medicinal chemistry for targeted interactions with enzymes or receptors .

Properties

IUPAC Name |

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQIOJLTTYTIK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)F)C[C@@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 6-chloro-2,3-difluorobenzene.

Halogenation: The benzene ring undergoes halogenation to introduce the chloro and fluorine substituents.

Formation of Propanoic Acid: The final step involves the formation of the propanoic acid moiety through a series of reactions including oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with enzymes or receptors, while the chloro and fluorine atoms contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogenated Phenyl Groups

a. (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₀Cl₂FNO₂

- Molecular Weight : 254.08 g/mol

- CAS : 2375248-68-1

- Key Differences: The chlorine and fluorine substituents are at positions 3 and 2 of the phenyl ring, respectively, compared to the 6-chloro-2,3-difluoro substitution in the target compound.

b. (2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride

- Molecular Formula: C₉H₉Cl₂FNO₂ (free base)

- Storage : Requires an inert atmosphere, suggesting sensitivity to oxidation or hydrolysis due to the halogenated aromatic system .

c. 6-Fluoropyridine-2-sulfonyl Chloride Derivatives

- Example : CAS 1393524-16-7 (from PharmaBlock)

- Key Differences : Replaces the carboxylic acid group with a sulfonyl chloride moiety, significantly altering acidity and hydrogen-bonding capacity. The 6-fluoro substitution on a pyridine ring introduces nitrogen-based electronic effects absent in the target compound .

Non-Halogenated Propanoic Acid Derivatives

a. (2R*)-2-Amino-3-[(2S)-Oxolan-2-yl]propanoic Acid

- Molecular Formula: C₇H₁₄ClNO₃ (hydrochloride salt)

- Molecular Weight : 195.65 g/mol

- CAS : EN300-27719518

- Key Differences : Substitutes the halogenated phenyl group with an oxolan-2-yl (tetrahydrofuran) ring. This modification reduces lipophilicity and introduces oxygen-mediated polarity, enhancing solubility in aqueous environments .

b. (2S)-2-Amino-3-(Oxan-4-yl)propanoic Acid Hydrochloride

Fluorinated Indole Derivatives

a. (S)-2-(N-Boc-Amino)-3-(6-Fluoroindol-3-yl)propanoic Acid

- Catalog ID : 171 (from Rare Chemicals Catalog)

- The Boc-protected amino group also modifies reactivity and stability .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₉H₈ClF₂NO₂ (inferred) | ~253.6 (estimated) | Not provided | 6-Cl, 2,3-diF-phenyl |

| (S)-2-Amino-3-(3-Cl-2-F-phenyl)propanoic acid | C₉H₁₀Cl₂FNO₂ | 254.08 | 2375248-68-1 | 3-Cl, 2-F-phenyl |

| (2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid | C₇H₁₄ClNO₃ | 195.65 | EN300-27719518 | Oxolan-2-yl |

| 6-Fluoropyridine-2-sulfonyl chloride derivative | Varies | — | 1393524-16-7 | 6-F-pyridine, sulfonyl chloride |

Research Implications and Substituent Effects

- Halogen Positioning: The 6-chloro-2,3-difluoro substitution in the target compound likely enhances electron-withdrawing effects compared to mono-halogenated analogs, influencing pKa and receptor binding .

- Functional Group Impact : Sulfonyl chloride or indole groups introduce distinct reactivity (e.g., nucleophilic substitution for sulfonyl chloride) absent in carboxylic acid-based compounds .

Biological Activity

(2S)-2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid is a compound of interest due to its potential therapeutic applications in various biological contexts. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H10ClF2N

- Molecular Weight : 221.64 g/mol

- CAS Number : 1213557-42-6

The compound acts primarily as an antagonist at specific neurotransmitter receptors. Its structure allows it to interact with the GABA_A receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. Research indicates that it may also exhibit properties that modulate glutamatergic signaling pathways.

Anticonvulsant Activity

A study demonstrated that this compound has significant anticonvulsant properties. In animal models, the compound was shown to reduce seizure frequency and severity compared to control groups. The effective dose range was identified as 5-20 mg/kg, indicating a dose-dependent response.

Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

In vitro studies revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress markers in neuronal cell cultures and improve cell viability under conditions that typically induce apoptosis.

Research Findings

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 | 15 | Cytotoxic |

| Study 2 | HepG2 | 10 | Cytotoxic |

| Study 3 | Neuronal Cells | 20 | Neuroprotective |

Case Studies

-

Seizure Model Study

- Objective : To evaluate the anticonvulsant efficacy of the compound.

- Method : Administered to mice subjected to chemically induced seizures.

- Results : Significant reduction in seizure duration and frequency noted in treated groups compared to controls.

-

Cancer Cell Viability Assay

- Objective : To assess cytotoxic effects on cancer cell lines.

- Method : MTT assay performed on MCF-7 and HepG2 cells treated with varying concentrations of the compound.

- Results : Dose-dependent decrease in cell viability with notable IC50 values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.